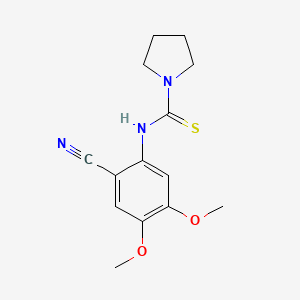

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

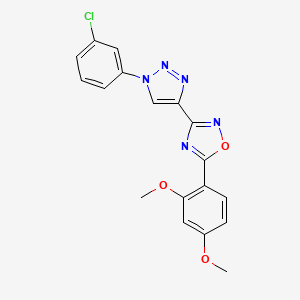

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide is a chemical compound with the CAS Number: 866040-02-0. It has a molecular weight of 291.37 and a molecular formula of C14H17N3O2S . The compound is solid in its physical form .

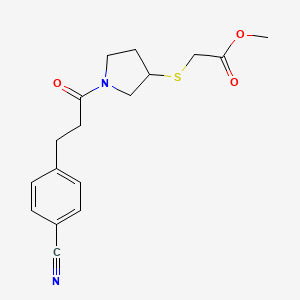

Molecular Structure Analysis

The molecular structure of N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide is represented by the formula C14H17N3O2S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).Physical And Chemical Properties Analysis

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide is a solid compound . It has a molecular weight of 291.37 .Scientific Research Applications

Drug Discovery

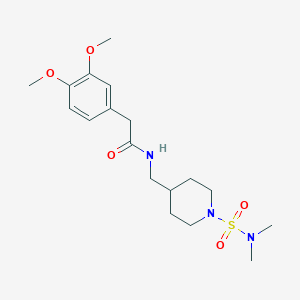

The pyrrolidine ring, a key structural feature of this compound, is widely used in drug discovery . It’s a versatile scaffold for creating biologically active compounds . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows efficient exploration of the pharmacophore space .

Treatment of Human Diseases

Compounds with the pyrrolidine ring have been used to treat various human diseases . The spatial orientation of substituents can lead to different biological profiles of drug candidates .

Development of Novel Phenethylamines

The N-benzyl and N-(2-methoxy)benzyl substitution on pyrrolidine has been used to generate novel phenethylamines with improved 5-HT 2A R binding affinity and functional activity .

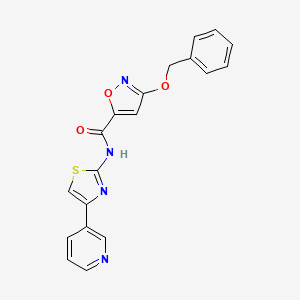

Synthesis of Agonist Compounds

Conformationally restricted N-benzylphenethylamines have resulted in the synthesis of an agonist compound with greater than 100-fold selectivity for 5-HT 2A R over 5-HT 2C R .

Reactivity with Electron-Poor Alkenes

The dinitrile group in the compound can react at high temperatures with electron-poor alkenes, leading to the formation of aromatic esters and dienes .

Safety and Hazards

properties

IUPAC Name |

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-18-12-7-10(9-15)11(8-13(12)19-2)16-14(20)17-5-3-4-6-17/h7-8H,3-6H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUBNWMZPWTWFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2826016.png)

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)